2,6-Dimethylaniline

概述

描述

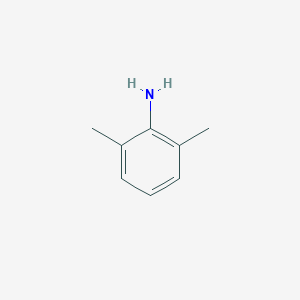

2,6-Dimethylaniline (2,6-DMA; CAS 87-62-7), also known as 2,6-xylidine, is an aromatic amine with methyl groups at the 2 and 6 positions of the benzene ring. It is a colorless to pale yellow liquid with a molecular weight of 121.18 g/mol, a boiling point of 216°C, and slight water solubility (0.984 g/mL at 25°C) but miscibility with ethanol and ether . Structurally, it belongs to the class of m-xylene derivatives and is a key intermediate in synthesizing pharmaceuticals (e.g., lidocaine, ranolazine), agrochemicals (e.g., metalaxyl fungicides), dyes, and antioxidants .

Toxicologically, 2,6-DMA is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) due to evidence of nasal cavity tumors in rats and DNA adduct formation in mammalian cells . Its metabolism generates hemoglobin adducts in humans and rodents, and it induces methaemoglobinaemia at high exposures .

准备方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OH→(CH3)2C6H3NH2+2H2O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkylation of aniline with methanol or dimethyl ether under acidic conditions. The process involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .

化学反应分析

Nucleophilic Acyl Substitution in Amide Formation

2,6-Dimethylaniline undergoes selective substitution at the acyl carbon when treated with α-chloroacetyl chloride in acetic acid and sodium acetate. This reaction produces α-chloroamide intermediates, which are precursors to pharmaceuticals like lidocaine .

Mechanism :

-

Protonation of acetic acid generates an ammonium acetate salt, enhancing the nucleophilicity of the amine.

-

Attack by the amine’s lone pair on the electrophilic carbonyl carbon of α-chloroacetyl chloride leads to an addition-elimination mechanism (Figure 1) .

Key Conditions :

| Reactants | Solvent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + α-Chloroacetyl Chloride | CH₃COOH/CH₃COONa | α-Chloroamide Intermediate | ~70–85% |

Oxidative Degradation via Fenton Process

This compound is degraded under Fenton conditions (Fe²⁺/H₂O₂), producing intermediates such as 2,6-dimethylphenol and short-chain carboxylic acids .

Optimal Reaction Parameters :

Identified Intermediates :

Electrophilic Aromatic Substitution

The methyl groups direct substitution reactions to specific positions:

Nitration and Bromination

-

Nitration : In strongly acidic media, nitration occurs at the para position relative to the amine group.

-

Bromination : Bromine substitutes preferentially at the same position under similar conditions .

Orientation Dependence :

| Reaction Type | Acid Strength | Major Product | Reference |

|---|---|---|---|

| Nitration | High (H₂SO₄) | 4-Nitro-2,6-dimethylaniline | |

| Bromination | Moderate | 4-Bromo-2,6-dimethylaniline |

Biotransformation

This compound is metabolized via N-hydroxylation to form reactive intermediates that bind to DNA and hemoglobin .

Key Metabolites :

-

N-Hydroxy-2,6-dimethylaniline : Forms DNA adducts in nasal tissues .

-

4-Hydroxy-2,6-dimethylaniline : Detected as a urinary metabolite .

Genotoxicity

-

ROS Generation : N-hydroxylated metabolites induce oxidative stress via redox cycling, leading to DNA strand breaks (confirmed by comet assay) .

Schiff Base Formation

Reaction with benzaldehyde yields N-benzal-2,6-dimethylaniline under mild heating .

科学研究应用

Chemical Properties and Production

2,6-Dimethylaniline is produced through the nitration of xylene followed by reduction. The compound is characterized by its molecular formula and a molecular weight of 135.18 g/mol. Its boiling point is approximately 194 °C, and it is sensitive to air oxidation and light .

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Toxicological Studies

Agricultural Applications

- Pesticide Production

Chemical Manufacturing

-

Dyes and Pigments

- The compound is used extensively in the dye industry for producing azo dyes and other colorants. It contributes to the synthesis of various dyes that are employed in textiles and other industries.

- Antioxidants and Synthetic Resins

Analytical Methods for Detection

The detection of this compound in biological samples has been achieved through advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Gas Chromatography with Electron Capture Detection

Case Studies

作用机制

The mechanism of action of 2,6-Dimethylaniline involves its interaction with various molecular targets and pathways. For instance, in the synthesis of local anesthetics, it acts as a precursor that undergoes further chemical modifications to produce the active anesthetic compounds. These anesthetics work by blocking sodium ion channels in nerve cells, thereby inhibiting the transmission of pain signals .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers of Dimethylaniline

Dimethylaniline (DMA) isomers differ in methyl group positions on the benzene ring. Common isomers include 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMA. Key comparisons are summarized below:

Table 1: Physical and Toxicological Properties of DMA Isomers

Table 2: Mutagenicity in Mice (Comet, Micronucleus Assays)

| Isomer | DNA Strand Breaks (Comet Assay) | Micronucleus Formation | Transgenic Mutations |

|---|---|---|---|

| 2,6-DMA | High (Dose-dependent) | Positive | Positive |

| 2,4-DMA | Moderate | Weakly positive | Negative |

| 3,4-DMA | Low | Negative | Negative |

Regulatory and Analytical Considerations

生物活性

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is an aromatic amine with significant biological activity and implications for human health. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals. Its biological effects have been extensively studied due to its potential carcinogenic properties and its role in the formation of hemoglobin adducts.

2,6-DMA is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has a low water solubility. The metabolism of 2,6-DMA in humans and rats appears to be similar, leading to the formation of various metabolites, including N-hydroxy-2,6-dimethylaniline. This metabolite can bind covalently to hemoglobin, forming adducts that serve as biomarkers for exposure .

Metabolites Identified:

- 4-Hydroxy-2,6-dimethylaniline

- 3-Methyl-2-aminobenzoic acid

These metabolites have been detected in urine following exposure to 2,6-DMA .

Genotoxicity and Carcinogenic Potential

Research indicates that 2,6-DMA exhibits mutagenic properties. Studies have shown that it can induce mutations in mouse lymphoma cells and chromosomal aberrations in Chinese hamster ovary cells . Moreover, it has been linked to increased risks of bladder cancer among nonsmokers, particularly through the formation of hemoglobin adducts .

Case Studies on Carcinogenicity

A significant study involving Charles River CD rats demonstrated that long-term exposure to 2,6-DMA resulted in:

- Nasal Cavity Tumors: Increased incidences of adenomas and carcinomas.

- Liver Neoplasms: Significant rise in neoplastic nodules.

- Fibromas and Fibrosarcomas: Observed in subcutaneous tissues .

The carcinogenic effects are believed to be dose-dependent, with higher concentrations leading to more severe outcomes.

The biological activity of 2,6-DMA is influenced by its ability to undergo redox cycling and generate reactive oxygen species (ROS). This mechanism contributes to DNA damage observed through comet assays in treated cells . The mutagenic action is primarily attributed to the production of ROS rather than direct covalent binding to DNA.

Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| IARC Monograph | Identified as a probable human carcinogen | Linked to occupational exposure risks |

| Shanghai Bladder Cancer Study | Elevated hemoglobin adducts associated with bladder cancer risk | Indicates potential for environmental exposure |

| NTP Carcinogenesis Study | Induced nasal cavity tumors in rats | Supports classification as a carcinogen |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for detecting 2,6-Dimethylaniline in complex matrices like biological samples?

- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for quantifying 2,6-DMA in biological matrices (e.g., urine, blood, milk). Ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl column and isocratic elution (10 mM sodium phosphate buffer, pH 3.5, and acetonitrile) achieves rapid separation of 2,6-DMA from its isomers with high sensitivity (LOD: 0.007 µg mL⁻¹) . Method validation should follow ICH Q2 guidelines, including robustness testing for pH, column temperature, and mobile phase composition .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Due to acute toxicity (oral, dermal, inhalation), carcinogenicity (Group 2B), and environmental hazards, researchers must use gloves, eye protection, and ABEK respirators in ventilated hoods . Waste disposal should comply with local regulations for aromatic amines. Methaemoglobinaemia risk necessitates immediate decontamination and medical monitoring upon exposure .

Advanced Research Questions

Q. How can conflicting data on the genotoxicity of this compound be reconciled across different experimental models?

- Methodological Answer : Discrepancies arise from metabolic activation differences:

- In vitro : 2,6-DMA shows mutagenicity in Salmonella assays with hamster liver S9 (but not rat S9) and induces chromosomal aberrations in CHO cells .

- In vivo : Negative micronucleus tests in mice may reflect insufficient metabolic conversion or detoxification pathways .

- Mechanistic Insight : Hydroxylamine and aminophenol metabolites drive DNA adduct formation in AS52 cells, suggesting tissue-specific activation (e.g., nasal epithelium) . Researchers should compare metabolic profiles (e.g., cytochrome P450 activity) across models to resolve contradictions .

Q. What methodological approaches optimize the degradation of this compound in wastewater treatment?

- Methodological Answer : The Fenton process (Fe²⁺/H₂O₂) at pH 2 achieves 70% degradation efficiency. Key intermediates (2,6-dimethylphenol, maleic acid) indicate hydroxyl radical-driven ring cleavage. Optimal conditions include 2 mM Fe²⁺ and 20 mM H₂O₂, monitored via COD reduction and LC-MS . Advanced oxidation processes (AOPs) like UV/H₂O₂ could further enhance mineralization.

Q. What are the key considerations in developing a chromatographic method to separate this compound from its isomers?

- Methodological Answer :

- Column Selection : Acquity UPLC CSH Phenyl-Hexyl columns improve selectivity for aromatic amines .

- Mobile Phase : Buffers at pH 3.5 minimize ionization, enhancing peak symmetry .

- Design of Experiments (DoE) : Systematic variation of pH (±0.2), organic modifier ratio (±2%), and temperature (±5°C) ensures robustness. Global desirability functions optimize resolution (>1.5) and column efficiency (>1900 plates) .

Q. How do metabolic pathways of this compound contribute to its mutagenic effects in mammalian cells?

- Methodological Answer : Cytochrome P450-mediated oxidation generates N-hydroxy-2,6-DMA, which forms DNA adducts in rat nasal and liver tissues . In AS52 cells, hydroxylamine metabolites induce transversion mutations (e.g., G:C→T:A) in the gpt gene, confirmed via sequencing . Comparative studies with human liver microsomes can clarify species-specific metabolic activation .

属性

IUPAC Name |

2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-65-6, 21436-98-6 (hydrochloride) | |

| Record name | Benzenamine, 2,6-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026307 | |

| Record name | 2,6-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid | |

CAS No. |

87-62-7 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT62OX08D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.1 °F (NTP, 1992), 11.2 °C | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。